molecular formula C34H36ClN3O10 B110301 Zorubicin HCl CAS No. 36508-71-1

Zorubicin HCl

Katalognummer: B110301
CAS-Nummer: 36508-71-1
Molekulargewicht: 682.1 g/mol
InChI-Schlüssel: NKFHKYQGZDAKMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zorubicin Hydrochloride is a benzoyl-hydrazone derivative of the anthracycline antineoplastic antibiotic daunorubicin. Zorubicin intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis. (NCI04)

Wissenschaftliche Forschungsanwendungen

1. Application in Acute Leukemia and Other Malignancies

Rubidazone has been studied for its efficacy in treating acute leukemia and other malignancies. In a clinical study, rubidazone was used as the sole chemotherapy in adults and children with acute leukemia and sarcoma, achieving high rates of complete remission, particularly in acute myeloblastic and monoblastic leukemias. It was found to induce a higher rate of complete remission than any other previously reported drug used alone in these conditions (Jacquillat et al., 1976).

2. Comparative Analysis with Adriamycin

Rubidazone's efficacy was compared with adriamycin in a study using the spleen colony assay system in male DBA2 mice. The efficacy ratios for rubidazone and adriamycin were almost identical, indicating rubidazone's equal therapeutic index compared to adriamycin. Additionally, rubidazone demonstrated decreased toxicity to cardiac muscle cells, making it a promising anthracycline derivative for study in human malignancies (Alberts & Van Daalen Wetters, 1976).

3. Pharmacological and Therapeutic Efficacy

A study evaluating the pharmacological and therapeutic effects of rubidazone compared with daunorubicin and adriamycin found that rubidazone and daunorubicin retention in L 1210 cells in vivo decreased rapidly in the initial hours. The therapeutic effects of these compounds on mice bearing L 1210 leukemia indicated a hierarchy of ADM > rubidazone ≧ DNR (Ohnuma et al., 1979).

4. Clinical Trial in Solid Tumors and Lymphomas

Rubidazone was tested in patients with advanced solid tumors or malignant lymphomas. However, the antitumor effect was modest, with partial remission obtained in only one patient and stable disease observed in seven additional patients. The major toxic effects were gastrointestinal and myelosuppressive, with some cases of cardiac toxic effects (Skovsgaard et al., 1978).

5. Kinetic Response in Cultured Human Lymphoid Cells

Rubidazone's effects on cell cycle progression in a human lymphoid cell line were analyzed, showing a kinetic response pattern similar to that of adriamycin. Rubidazone induced a G2-block, dependent on concentration and incubation time, and displayed phase-dependent sensitivity for the induction of G2-accumulation (Barlogie et al., 1978).

Wirkmechanismus

Target of Action

Zorubicin HCl, also known as Rubidazone, is a drug of the anthracycline class . The primary targets of Zorubicin are DNA and topoisomerase II . DNA is the genetic material of cells, and topoisomerase II is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle.

Mode of Action

Zorubicin interacts with its targets by intercalating into DNA and interacting with topoisomerase II . Intercalation involves the insertion of molecules between the planar bases of DNA, which disrupts the normal functioning of DNA and inhibits DNA replication and transcription. The interaction with topoisomerase II further inhibits DNA synthesis and function .

Biochemical Pathways

The inhibition of dna and topoisomerase ii disrupts the normal cell cycle, preventing the replication of cancer cells and leading to cell death .

Result of Action

The result of Zorubicin’s action is the inhibition of DNA synthesis and function, which prevents the replication of cancer cells and leads to cell death . This makes Zorubicin an effective chemotherapy for a variety of cancer types .

Safety and Hazards

Like other chemotherapy drugs, Rubidazone has potential side effects and hazards. It can cause nausea, vomiting, hair loss, and low blood cell counts . It may also cause damage to the heart and other organs . Therefore, it should be used under the supervision of a healthcare professional.

Zukünftige Richtungen

While Rubidazone has shown promise in treating certain types of cancer, more research is needed to fully understand its potential benefits and risks. Future research could explore novel chemical entities by combining both imidazole and benimidazole scaffolds, which could revolutionize the world of medicine in the next century .

Eigenschaften

IUPAC Name

N-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35N3O10.ClH/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41;/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFHKYQGZDAKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36ClN3O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zorubicin HCl
Reactant of Route 2
Reactant of Route 2
Zorubicin HCl
Reactant of Route 3
Zorubicin HCl
Reactant of Route 4
Zorubicin HCl
Reactant of Route 5
Zorubicin HCl
Reactant of Route 6
Zorubicin HCl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.